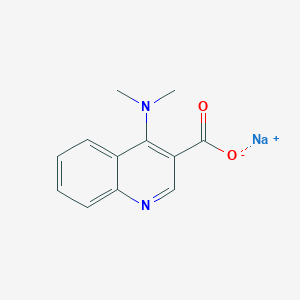

Sodium 4-(dimethylamino)quinoline-3-carboxylate

Descripción

Sodium 4-(dimethylamino)quinoline-3-carboxylate (CAS: 1807939-28-1) is a quinoline derivative characterized by a dimethylamino group at the 4-position and a carboxylate moiety at the 3-position of the quinoline ring. Its molecular formula is C₁₂H₁₁N₂NaO₂ (calculated molecular weight: 276.27 g/mol). The compound is synthesized via the Pfitzinger reaction, which involves condensation of 4-(4-(dimethylamino)phenyl)but-3-en-2-one with substituted isatins under alkaline conditions . This method yields high-purity derivatives (≥95%) suitable for pharmaceutical and materials science applications .

Propiedades

IUPAC Name |

sodium;4-(dimethylamino)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2.Na/c1-14(2)11-8-5-3-4-6-10(8)13-7-9(11)12(15)16;/h3-7H,1-2H3,(H,15,16);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGUSEGLCPGYML-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NC2=CC=CC=C21)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including sodium 4-(dimethylamino)quinoline-3-carboxylate, can be achieved through several methods. One common approach is the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. Another method is the Doebner-Miller synthesis, which uses an α,β-unsaturated carbonyl compound like crotonaldehyde instead of glycerol .

Industrial Production Methods: Industrial production of quinoline derivatives often involves the use of green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as montmorillonite K-10 . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: Sodium 4-(dimethylamino)quinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of quinoline derivatives include molecular iodine, silica gel, and nano ZnO as catalysts . These reagents facilitate the reactions under mild and environmentally friendly conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline-2,4-dicarboxylic acid, while substitution reactions can produce various substituted quinoline derivatives .

Aplicaciones Científicas De Investigación

Sodium 4-(dimethylamino)quinoline-3-carboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, quinoline derivatives are known for their potential as antimalarial, antibacterial, and anticancer agents. Additionally, this compound is used in the development of new materials and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of sodium 4-(dimethylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group and quinoline ring structure allow it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The quinoline scaffold is highly versatile, with substitutions at positions 3, 4, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of sodium 4-(dimethylamino)quinoline-3-carboxylate with key analogs:

Table 1: Key Structural Analogs and Their Properties

Physicochemical and Functional Comparisons

Solubility and Stability: The sodium carboxylate group in the target compound enhances water solubility compared to ethyl or methyl esters (e.g., ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate) . The dimethylamino group at position 4 increases electron density, improving stability under acidic conditions relative to chloro-substituted analogs (e.g., ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate) .

Synthetic Accessibility: The Pfitzinger reaction used for the target compound offers higher yields (82–95%) compared to Pd-catalyzed cross-coupling methods (55–67% yields for 4k and 4l derivatives) . Halogenated derivatives (e.g., ethyl 6-bromo-4-chloroquinoline-3-carboxylate) require harsher conditions, such as thionyl chloride-mediated acylations, reducing scalability .

Biological Relevance: Quinoline-4-carboxamide derivatives (e.g., 5a5–5a7) exhibit antibacterial activity, with MIC values <1 µg/mL against S. aureus, attributed to the 4-carboxamide moiety .

Substituent-Driven Activity Trends

- Electron-Withdrawing Groups (EWGs): Chloro (e.g., 4-chloro-8-methoxyquinoline-3-carboxylic acid) and trifluoromethyl (e.g., ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate) groups enhance metabolic stability but reduce solubility .

- Electron-Donating Groups (EDGs): Dimethylamino and methoxy groups (e.g., 4-hydroxy-6-methoxyquinoline-3-carboxylic acid) improve solubility and bioavailability .

Actividad Biológica

Sodium 4-(dimethylamino)quinoline-3-carboxylate, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by its quinoline backbone, which is known for its pharmacological properties. The compound can be synthesized through various methods involving the reaction of dimethylaminobenzaldehyde with carboxylic acids under specific conditions. This synthesis often utilizes catalysts and solvents that enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antitumor agent and its interaction with various biological targets.

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance, a study demonstrated that derivatives of this compound showed IC50 values ranging from 7.7 to 14.2 µg/ml against HepG2 and HCT116 cancer cell lines, comparable to established chemotherapeutics like 5-fluorouracil (IC50 = 7.9 µg/ml) .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µg/ml) | Reference |

|---|---|---|---|

| 4a | HepG2 | 7.7 | |

| 4b | HCT116 | 14.2 | |

| Reference Drug | - | 5.4 | Afatinib |

| Reference Drug | - | 7.9 | 5-Fluorouracil |

The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of the epidermal growth factor receptor (EGFR). In vitro assays revealed moderate inhibition of EGFR with IC50 values in the micromolar range (16.01–1.11 µM), suggesting a competitive interaction at the ATP-binding site similar to other quinoline derivatives .

Additional Biological Activities

Beyond its antitumor effects, this compound has been investigated for other biological activities:

- Antibacterial Properties : Some studies have indicated that quinoline derivatives possess antibacterial activity against various pathogens, suggesting potential applications in treating infections .

- Enzyme Inhibition : The compound may also inhibit specific enzymes involved in metabolic pathways, contributing to its overall pharmacological profile .

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoline derivatives, including this compound. The study reported significant antiproliferative activity against multiple cancer cell lines, reinforcing the compound's potential as a lead candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 4-(dimethylamino)quinoline-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves carboxylation of the quinoline core followed by sodium salt formation. For example, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives (similar structures in ) are synthesized via condensation of substituted anilines with ethoxymethylene malonates under reflux. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometry of sodium hydroxide for carboxylate salt formation .

- Data Analysis : Monitor reaction progress via TLC or HPLC. Purity can be confirmed by elemental analysis (e.g., C, H, N content within ±0.3% of theoretical values) and NMR (quinoline proton signals at δ 8.5–9.0 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Use desiccants (silica gel) to avoid moisture absorption. Safety protocols include wearing nitrile gloves, lab coats, and fume hood use during handling, as recommended for structurally similar quinoline derivatives .

- Data Contradiction : While some safety data sheets (SDS) report "no known hazards" (), others emphasize strict precautions due to potential irritancy (e.g., skin/eye contact protocols in ). Always adhere to institutional guidelines.

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; retention time compared to standards.

- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion peaks (e.g., [M+Na]⁺ at m/z 276.27) and ¹H/¹³C NMR for substituent assignments (e.g., dimethylamino protons at δ 2.8–3.2 ppm) .

- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for quinoline carboxylates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for quinoline-3-carboxylate derivatives?

- Methodology :

- Reproducibility : Validate assays (e.g., antimicrobial MIC tests) using standardized protocols (CLSI guidelines) and positive controls (e.g., ciprofloxacin).

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., dimethylamino vs. halogen groups) on activity. For example, fluorinated analogs () show enhanced antibacterial potency due to increased membrane permeability.

- Data Harmonization : Use meta-analysis tools to reconcile discrepancies in IC₅₀ values across studies, accounting for variables like cell line variability or solvent effects .

Q. What mechanistic insights explain the photophysical properties of this compound?

- Methodology :

- UV-Vis Spectroscopy : Measure absorption/emission spectra in polar solvents (e.g., λₐₜₛ = 350–400 nm) to study intramolecular charge transfer (ICT) between the dimethylamino donor and carboxylate acceptor.

- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict fluorescence quantum yields .

- Environmental Sensitivity : Test pH-dependent fluorescence (e.g., quenching in acidic media due to protonation of the dimethylamino group) .

Q. How can researchers design derivatives to enhance the compound’s application in material science?

- Methodology :

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) at the quinoline 6-position to modulate electronic properties for optoelectronic devices.

- Coordination Chemistry : Explore metal-organic frameworks (MOFs) by reacting the carboxylate with transition metals (e.g., Zn²⁺, Cu²⁺). Monitor crystallinity via X-ray diffraction (XRD) and porosity via BET analysis .

- Stability Testing : Accelerated aging studies (e.g., 85°C/85% RH for 168 hours) to assess thermal/humidity resistance in device prototypes .

Contradictions and Safety Considerations

- Hazard Data Gaps : While some SDS lack hazard classification (), assume precautionary measures (e.g., emergency eyewash stations, spill containment) due to structural analogs’ irritancy ( ).

- Synthesis Challenges : Conflicting yields in similar compounds (e.g., vs. 7) may arise from byproduct formation during carboxylation. Mitigate via column chromatography or recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.